molecular formula C14H27NO2 B6340513 tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-43-3

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Cat. No. B6340513
CAS RN: 1221342-43-3
M. Wt: 241.37 g/mol
InChI Key: FEWBONHQPJCKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” consists of 14 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact spatial arrangement of these atoms would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” are not available, tert-butyl compounds are known to participate in a variety of chemical reactions. For example, the tert-butoxide ion is a strong, non-nucleophilic base that readily abstracts acidic protons from substrates .

Scientific Research Applications

Cosmetic Industry Applications

Finally, in the cosmetic industry, this compound could be investigated for its use in formulations, particularly in products requiring stable compounds that do not easily degrade under environmental conditions.

Each of these applications leverages the unique chemical structure of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate to explore new frontiers in scientific research and development. The compound’s versatility makes it a valuable asset in various fields of study, contributing to advancements in technology and medicine .

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” is not available, tert-butyl compounds can be irritating to the skin and eyes, and are considered flammable .

properties

IUPAC Name

tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWBONHQPJCKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate

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